Cevadine hydrochloride
CAS No.: 17666-25-0
Cat. No.: VC21339567
Molecular Formula: C32H50ClNO9
Molecular Weight: 628.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17666-25-0 |
---|---|
Molecular Formula | C32H50ClNO9 |
Molecular Weight | 628.2 g/mol |
IUPAC Name | [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride |
Standard InChI | InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 |
Standard InChI Key | VSARLHXBMYVYSM-ZLVREPKBSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl |
SMILES | CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl |
Canonical SMILES | CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl |
Chemical Structure and Properties
Cevadine hydrochloride is characterized by a complex steroidal structure with the molecular formula C32H49NO9.ClH and a molecular weight of 628.194 . The parent compound, cevadine, has a molecular weight of 591.7328, with the hydrochloride salt adding approximately 36.461 to this value . The structural complexity of this compound is evidenced by its 14 defined stereocenters and 1 E/Z center, demonstrating the compound's stereochemical sophistication .
The physical properties of cevadine include its appearance as flat needles when crystallized from ether, with a decomposition point of 213-214.5°C . It exhibits optical activity with a specific rotation [α]D20 of +12.8° (c = 3.2 in alcohol) . Solubility data indicates that one gram dissolves in approximately 15 mL of alcohol or ether, while being only slightly soluble in water . These properties influence its bioavailability and pharmacokinetic profile in biological systems.
Chemical Identification Parameters
The comprehensive chemical identification of cevadine hydrochloride is presented in the following table:
The compound's InChIKey (VSARLHXBMYVYSM-ZLVREPKBSA-N) provides a standardized digital representation of its chemical structure, facilitating its identification in chemical databases and literature .
Historical Context and Isolation
Cevadine has a rich historical background in the annals of natural product chemistry. The compound was first isolated in 1819 by the renowned chemists Pelletier and Caventou, marking it as one of the early alkaloids to be characterized . This historical isolation represents a significant milestone in the development of natural product chemistry and laid the groundwork for subsequent investigations into the pharmacological properties of veratrum alkaloids.
The natural source of cevadine is primarily the seeds of Schoenocaulon officinale (Schlecht & Cham.) A. Gray, also known as Sabadilla officinarum Brandt, belonging to the Liliaceae family . The traditional extraction of this compound from plant material has evolved considerably since its initial discovery, with modern techniques offering improved purity and yield.
Early isolation methods relied on the formation of nitrate salts and precipitation of insoluble sulfate forms, techniques dating back to the late 19th century. More refined purification procedures developed in the mid-20th century involved treating veratrine (a natural mixture containing cevadine and related alkaloids) with various chemical processes to separate the individual components . Contemporary isolation methods preferably employ high-performance liquid chromatography (HPLC) for superior purity of the final product .
Biological Activity and Mechanisms
Cevadine hydrochloride exerts its primary biological effects through interactions with voltage-sensitive sodium channels in cellular membranes. The compound causes activation of these channels in nerve, heart, and skeletal muscle tissues, similar to the mechanism observed with pyrethrins . Both cevadine and the related compound veratridine alter the ion selectivity of sodium channels and induce persistent activation, leading to significant physiological effects .
The molecular mechanism involves binding to specific sites on sodium channel proteins, preventing their normal inactivation process and resulting in prolonged depolarization of excitable cells . This interaction leads to enhanced sodium ion influx into affected cells, resulting in increased excitability of nerve and muscle tissues . Notably, experimental evidence suggests that the receptor for cevadine and related alkaloids is distinct from that of pyrethrins, indicating unique pharmacological properties despite similar physiological effects .
Pharmacological Applications and Effects
The pharmacological profile of cevadine hydrochloride has been investigated across various experimental systems, revealing dose-dependent effects on multiple physiological processes. In vitro studies demonstrate that cevadine at concentrations as low as 0.005 mmol/L can induce depolarization and membrane potential oscillations in sartorius muscles, with enhanced sensitivity observed in glutamate Ringer solution compared to normal Ringer solution .
Animal studies have established the acute toxicity parameters for cevadine, with oral LD50 values of 300 mg/kg in mice and 980 mg/kg in oral rat models . More sensitive routes of administration, such as intraperitoneal injection, show an LD50 of 3.5 mg/kg in mice, highlighting the significantly higher potency when the compound bypasses first-pass metabolism .
Toxicological Considerations
The toxicological profile of cevadine hydrochloride warrants careful consideration due to its potent effects on excitable tissues. The following table summarizes key toxicity parameters:
Beyond acute toxicity, cevadine has been shown to influence endogenous biomarkers associated with physiological stress responses. For instance, the related compound veratrine (which contains cevadine) at a subcutaneous dose of 0.6 mg/kg significantly increased plasma corticosterone concentration in rats, suggesting potential anxiety-related effects .
Research Applications
Cevadine hydrochloride has been employed as a valuable tool in neuropharmacological research, particularly in investigations focused on voltage-gated sodium channels. Its ability to induce persistent sodium channel activation makes it useful for studying the mechanisms of action of sodium channel blockers such as vincamine and vincanol . Researchers can assess the efficacy of potential channel blockers by measuring their ability to counteract cevadine-induced sodium influx.
The compound's strong interaction with lipid membranes has also facilitated studies on membrane biophysics and the structural determinants of drug-membrane interactions . These investigations contribute to the broader understanding of how pharmacologically active compounds interact with biological barriers and cellular components.
Antagonistic Relationships
Studies of cevadine's interactions with other bioactive compounds have revealed several antagonistic relationships that provide insight into its mechanism of action. Calcium ions at a concentration of 10^-3 M can antagonize the effects of cevadine on model membrane systems . Similarly, low pH conditions and procaine (at concentrations of 3.7 and 7.4 × 10^-3 M) demonstrate antagonistic effects against cevadine-induced membrane alterations . These antagonisms parallel effects observed in living systems, suggesting that similar physical interactions occur in both experimental models and natural biological membranes.
Agricultural and Insecticidal Applications
One of the most significant practical applications of cevadine has been in the field of pest control. The compound exhibits insecticidal properties, functioning as a paralytic agent with higher toxicity to insects than to mammals . This selective toxicity profile has made it valuable as a natural insecticide for agricultural applications.
Early evaluation of cevadine as an insecticide was conducted by Ikawa, Link, and colleagues, with their findings published in the Journal of Biological Chemistry in 1945 . These investigations established the fundamental parameters for its use in pest management strategies. The compound's mode of action on insect nervous systems, targeting voltage-gated sodium channels, provides effective control of various pest species while potentially offering a different resistance profile compared to other classes of insecticides.
Comparative Analysis with Related Alkaloids
Cevadine belongs to a family of structurally related veratrum alkaloids, each with distinct but overlapping pharmacological profiles. Structurally, cevadine and veratridine differ primarily in their acyl group composition . Both compounds act as potent modulators of sodium channels, but subtle differences in their structures translate to variations in their biological activities.
Future Research Directions
Despite extensive historical investigation, several aspects of cevadine hydrochloride's pharmacology and potential applications remain to be fully elucidated. Further research into its precise binding site on voltage-gated sodium channels could provide valuable insights for the development of novel channel modulators with therapeutic potential. Additionally, exploration of structure-activity relationships among veratrum alkaloids may yield compounds with improved selectivity profiles for specific applications.
The insecticidal properties of cevadine warrant continued investigation, particularly in the context of integrated pest management strategies and the ongoing search for alternatives to synthetic pesticides with unfavorable environmental profiles. Modern analytical techniques could facilitate the development of semi-synthetic derivatives with enhanced specificity and reduced mammalian toxicity.
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